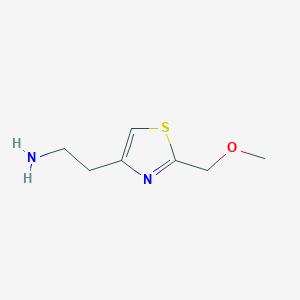
2-(4-Ethylphenoxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to an ethane-1-thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 2-(4-Ethylphenoxy)ethane-1-thiol, can be achieved through several methods. One classical approach involves the reaction of arenes with sulfur or its inorganic derivatives. For instance, thiophenol can be synthesized using elemental sulfur and anhydrous aluminum chloride, which react with benzene at elevated temperatures . Another method involves the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water .
Industrial Production Methods
In industrial settings, the synthesis of aromatic thiols often employs high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . Additionally, the use of CuI-catalyzed cross-coupling reactions with elemental sulfur has been explored, allowing for the conversion of aryl iodides, bromides, and chlorides to the corresponding aryl thiols in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Thiols are known to readily oxidize to form disulfides, sulfinic acids, and sulfonic acids due to the multiple oxidation states of sulfur .
Common Reagents and Conditions
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as hydrochloric acid and zinc.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides.
Major Products Formed
The major products formed from the oxidation of this compound include disulfides, sulfinic acids, and sulfonic acids . The reduction of disulfides yields the original thiol compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)ethane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as nucleophiles in biochemical reactions . The compound’s phenoxy group may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Similar to 2-(4-Ethylphenoxy)ethane-1-thiol, thiophenol contains a thiol group attached to an aromatic ring.
2-Phenoxyethanol: This compound shares the phenoxyethane structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both the ethylphenoxy and thiol groups, which confer distinct chemical properties and reactivity. Its combination of aromatic and thiol functionalities makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
YEEXJZFBWUQGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)




![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)




![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)


